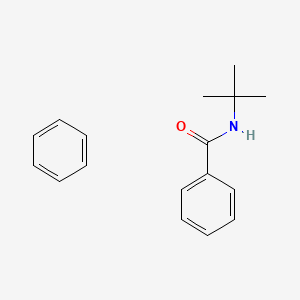
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is an organic compound with a complex structure characterized by multiple hydroxyl groups and a tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the alkylation of a tetracene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-acetyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: This compound has an acetyl group instead of an ethyl group, leading to different chemical properties and reactivity.
3-methyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: The presence of a methyl group instead of an ethyl group results in variations in its chemical behavior.
Uniqueness
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups
Eigenschaften
Molekularformel |
C20H14O6 |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione |
InChI |
InChI=1S/C20H14O6/c1-2-8-6-10-14(12(22)7-8)20(26)16-15(18(10)24)17(23)9-4-3-5-11(21)13(9)19(16)25/h3-7,21-23,25H,2H2,1H3 |
InChI-Schlüssel |
GZEMIFICWFTZNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4O)C(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)

![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)

![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)


![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)


![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)


